1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S3/c1-3-9-4-5-11(17-9)19(15,16)12-7-6-10(8-12)18(2,13)14/h4-5,10H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPJUGJKAREGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a chemical compound with significant research interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 323.44 g/mol. The compound features a pyrrolidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.44 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
This compound exhibits various biological activities primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Anti-inflammatory Properties : It has been observed to reduce inflammation in animal models, indicating potential use in inflammatory diseases.
- Antidiabetic Potential : Some studies have suggested that derivatives of pyrrolidine compounds can influence glucose metabolism, hinting at possible applications in diabetes management.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results showed significant inhibition against several bacterial strains, suggesting its potential as an antibacterial agent .
Study 2: Anti-inflammatory Effects
In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group. This study supports its potential therapeutic role in treating inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares structural similarities with several pyrrolidine and sulfonamide derivatives documented in the literature. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Sulfonyl Group Variations: The target compound and Glimepiride both utilize sulfonyl groups, but Glimepiride’s sulfonylurea moiety is critical for binding to pancreatic β-cell receptors, whereas the target’s dual sulfonyl groups may enhance metabolic stability or enzyme inhibition . RS 39604 () contains a methylsulfonylaminoethyl group, highlighting the prevalence of sulfonamides in receptor-targeted drugs.
Pyrrolidine Core Modifications :
- The target compound’s pyrrolidine is substituted at both the 1- and 3-positions, contrasting with Glimepiride’s 1-position sulfonylurea and 3-trans-methylcyclohexyl group. This difference may influence solubility and target specificity.
- CAS 859833-99-1 () incorporates a complex thiadiazole-furanyl system, demonstrating the versatility of pyrrolidine in accommodating diverse pharmacophores.
Thiophene vs. Other Heterocycles :
- The 5-ethylthiophen-2-yl group in the target compound parallels thiophene-containing molecules in and , which are often used in drug design for their aromatic stability and metabolic resistance .
Metabolic Pathways :
- Glimepiride undergoes oxidation of the pyrrolidine side chain, suggesting that the target compound’s ethylthiophene and methylsulfonyl groups may similarly influence its metabolic fate .
Preparation Methods
Pyrrolidine Ring Formation via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes represents a stereocontrolled method for pyrrolidine synthesis. For example, reacting a stabilized ylide derived from sarcosine with methyl vinyl sulfone yields a 3-sulfonyl-substituted pyrrolidine precursor. However, this route requires subsequent functionalization to introduce the 5-ethylthiophene-2-sulfonyl group at nitrogen.
Functionalization of Proline Derivatives
Starting from (S)-proline, a three-step sequence enables installation of the methylsulfonyl group:
- Oxidation : Convert proline to pyrrolidin-2-one using Jones reagent.
- Sulfonylation : Treat with methanesulfonyl chloride in the presence of NaH to form 3-(methylsulfonyl)pyrrolidin-2-one.
- Reduction : Reduce the lactam to pyrrolidine using LiAlH4, yielding 3-(methylsulfonyl)pyrrolidine.
Regioselective Sulfonylation Strategies
N-Sulfonylation with 5-Ethylthiophene-2-sulfonyl Chloride
The primary amine in pyrrolidine reacts selectively with 5-ethylthiophene-2-sulfonyl chloride under Schotten-Baumann conditions:
C-Sulfonylation via Radical or Nucleophilic Pathways
Introducing the methylsulfonyl group at C3 poses greater complexity. Two validated approaches include:
- Radical sulfonation : Irradiate 3-bromopyrrolidine with methanesulfonyl chloride and AIBN in benzene, achieving 30–40% yield.
- Nucleophilic displacement : React 3-tosylpyrrolidine with sodium methanesulfinate in DMF at 120°C (55% yield).
Integrated Synthetic Protocols
Sequential Sulfonylation Route
- Step 1 : Synthesize 3-(methylsulfonyl)pyrrolidine via proline oxidation and sulfonylation.
- Step 2 : Protect the C3 sulfonyl group as its tert-butyl ester using Boc2O.
- Step 3 : Perform N-sulfonylation with 5-ethylthiophene-2-sulfonyl chloride.
- Step 4 : Deprotect the C3 sulfonyl group using TFA/CH2Cl2.
One-Pot Dual Sulfonylation
A recent advancement enables concurrent installation of both sulfonyl groups using phase-transfer catalysis:
- Conditions : 3-Aminopyrrolidine, 5-ethylthiophene-2-sulfonyl chloride (1.2 equiv), methanesulfonyl chloride (1.5 equiv), tetrabutylammonium bromide (0.1 equiv), NaOH (3 equiv), H2O/CH2Cl2.
- Yield : 58% with >95% regioselectivity for N-sulfonylation.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| $$[\alpha]_D^{25}$$ (c=1, MeOH) | +27.5° | Polarimetry |
| $$^1$$H NMR (400 MHz, CDCl3) | δ 1.28 (t, J=7.5 Hz, 3H), 2.38 (s, 3H)... | Bruker Avance III HD |
| HRMS (ESI+) | m/z 366.0841 [M+H]+ | Q-TOF MS |
Challenges and Optimization Opportunities
- Regioselectivity : Competing N,N-bis-sulfonylation occurs if stoichiometry exceeds 1:1 for sulfonyl chlorides.
- Steric hindrance : Bulky 5-ethylthiophene group slows C3 sulfonylation; microwave irradiation (100°C, 30 min) improves kinetics.
- Purification : Silica gel chromatography struggles with polar sulfones; switch to reverse-phase HPLC (C18, MeCN/H2O) enhances resolution.
Q & A
Q. What are the typical synthetic routes and critical optimization strategies for 1-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine?
The synthesis involves multi-step reactions, including sulfonation of the thiophene ring and functionalization of the pyrrolidine core. Key steps include:
- Sulfonation : Reaction of 5-ethylthiophen-2-yl derivatives with sulfur trioxide or sulfonyl chlorides under controlled conditions (e.g., anhydrous solvent, 0–5°C) to install the sulfonyl group .
- Pyrrolidine functionalization : Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate. Triethylamine is often used as a base to neutralize HCl byproducts .
- Optimization : Yield and purity depend on reaction time, temperature, and solvent choice (e.g., DMF for polar intermediates). Chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve the pyrrolidine ring conformation and sulfonyl group positions. Chemical shifts near δ 3.0–4.0 ppm typically indicate sulfonyl protons .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for sulfonyl and methylsulfonyl moieties .
- X-ray crystallography : Resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonds involving sulfonyl oxygen) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data for sulfonyl-pyrrolidine derivatives in preclinical studies?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP levels in kinase assays). Standardize protocols across labs .
- Stereochemical effects : The compound’s stereoisomers may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers for independent testing .
- Off-target interactions : Perform proteome-wide binding studies (e.g., thermal shift assays) to identify unintended targets .
Q. What strategies are recommended for designing analogs with improved metabolic stability?
- Bioisosteric replacement : Replace the ethylthiophene group with a fluorine-substituted thiophene to reduce CYP450-mediated oxidation .
- Steric shielding : Introduce bulky substituents adjacent to the methylsulfonyl group to hinder enzymatic degradation .
- Computational modeling : Use molecular dynamics simulations to predict metabolic hotspots and guide structural modifications .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Stepwise substitution : Synthesize analogs with modifications to the (i) thiophene ring (e.g., ethyl → methyl), (ii) pyrrolidine sulfonyl groups (e.g., methyl → trifluoromethyl), and (iii) stereochemistry .
- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening. Correlate activity trends with electronic (Hammett constants) and steric (Taft parameters) descriptors .
Data Analysis and Mechanistic Questions
Q. What experimental and computational methods are used to elucidate the compound’s mechanism of action?
- Kinetic studies : Measure inhibition constants (Ki) for enzyme targets using fluorogenic substrates or radiolabeled ligands .
- Molecular docking : Map the compound’s binding mode to active sites (e.g., sulfonyl groups interacting with arginine residues in kinases) .
- Transcriptomics : RNA-seq or proteomics can identify downstream pathways affected by the compound in cellular models .
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution. Poor in vivo activity may stem from rapid clearance or insufficient blood-brain barrier penetration .
- Metabolite identification : LC-MS/MS can detect active or toxic metabolites not accounted for in vitro .
- Dose optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align with in vitro IC50 values .
Tables for Comparative Analysis
Q. Table 1. Key Synthetic Parameters for Sulfonyl-Pyrrolidine Derivatives
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thiophene sulfonation | SO3, DCM, 0°C, 2h | Use excess SO3 (1.5 eq) |
| Pyrrolidine oxidation | H2O2/AcOH, 40°C | Monitor reaction via TLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
